1-アミノ-4-メチル-1H-イミダゾール-2-チオール

説明

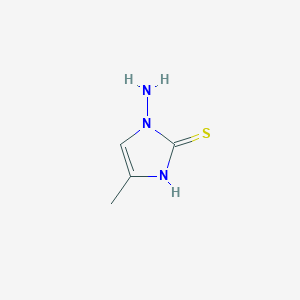

1-Amino-4-methyl-1H-imidazole-2-thiol is a heterocyclic compound that contains both an amino group and a thiol group attached to an imidazole ring

科学的研究の応用

1-Amino-4-methyl-1H-imidazole-2-thiol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol-disulfide exchange reactions.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

Target of Action

The primary target of 1-Amino-4-methyl-1H-imidazole-2-thiol is the enzyme α-glucosidase . This enzyme plays a key role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose. By inhibiting α-glucosidase, the compound can potentially manage conditions like Type 2 Diabetes Mellitus (T2DM) by controlling postprandial hyperglycemia .

Mode of Action

1-Amino-4-methyl-1H-imidazole-2-thiol interacts with its target, α-glucosidase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thus reducing the rise in blood glucose levels after meals .

Biochemical Pathways

The compound affects the carbohydrate metabolism pathway by inhibiting the action of α-glucosidase . This enzyme is responsible for breaking down complex carbohydrates into glucose in the small intestine. By inhibiting this enzyme, the compound slows down carbohydrate digestion, leading to a slower and lower rise in blood glucose levels after meals .

Result of Action

The inhibition of α-glucosidase by 1-Amino-4-methyl-1H-imidazole-2-thiol leads to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This can help manage blood glucose levels in individuals with T2DM .

生化学分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the imidazole derivative.

Cellular Effects

Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-Amino-4-methyl-1H-imidazole-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

化学反応の分析

Types of Reactions: 1-Amino-4-methyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

類似化合物との比較

2-Mercaptoimidazole: Similar in structure but lacks the amino group.

4-Methylimidazole: Lacks both the amino and thiol groups.

1-Aminoimidazole: Lacks the methyl and thiol groups.

Uniqueness: 1-Amino-4-methyl-1H-imidazole-2-thiol is unique due to the presence of both amino and thiol groups on the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

生物活性

1-Amino-4-methyl-1H-imidazole-2-thiol is a significant compound in medicinal chemistry, particularly due to its interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

1-Amino-4-methyl-1H-imidazole-2-thiol is characterized by the presence of both amino and thiol functional groups on the imidazole ring. This unique structure contributes to its diverse biological activities.

The primary biological target for 1-amino-4-methyl-1H-imidazole-2-thiol is the enzyme α-glucosidase . The compound acts as an inhibitor by binding to the active site of this enzyme, thereby reducing its activity. This inhibition plays a crucial role in carbohydrate metabolism, specifically in lowering postprandial hyperglycemia, which is the spike in blood sugar levels following meals.

Biochemical Pathways

The inhibition of α-glucosidase leads to decreased glucose absorption in the intestine, making this compound a potential candidate for managing diabetes. Additionally, imidazole derivatives like this compound have been shown to influence various cell signaling pathways and gene expression profiles.

Biological Activities

Research indicates that 1-amino-4-methyl-1H-imidazole-2-thiol exhibits several biological activities:

- Antidiabetic Activity : As mentioned, it inhibits α-glucosidase, thus aiding in blood sugar control.

- Anticancer Potential : Imidazole derivatives have been studied for their anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis through different pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-amino-4-methyl-1H-imidazole-2-thiol, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Mercaptoimidazole | Lacks amino group | Antimicrobial |

| 4-Methylimidazole | Lacks both amino and thiol groups | Limited biological activity |

| 1-Aminoimidazole | Lacks methyl and thiol groups | Anticancer |

This table highlights that the combination of both amino and thiol groups in 1-amino-4-methyl-1H-imidazole-2-thiol enhances its reactivity and biological activity compared to its counterparts.

Case Studies

Recent studies have focused on the therapeutic potential of imidazole derivatives:

- Anticancer Studies : A study demonstrated that imidazole-based complexes exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values lower than traditional chemotherapeutics like cisplatin .

- Diabetes Management : Clinical trials have indicated that α-glucosidase inhibitors can effectively manage postprandial blood glucose levels, positioning compounds like 1-amino-4-methyl-1H-imidazole-2-thiol as potential therapeutic agents in diabetes care .

Research Applications

The compound serves as a valuable scaffold in drug development. Its applications extend beyond antidiabetic and anticancer activities to include:

- Chemical Synthesis : It acts as a building block for creating more complex heterocyclic compounds.

- Biological Probes : Used to study enzyme mechanisms and thiol-disulfide exchange reactions in biological systems.

特性

IUPAC Name |

3-amino-5-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMKLSGFDJHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494282 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16163-48-7 | |

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。